- Chiral imine copper chloride-catalyzed enantioselective desymmetrization of 2-substituted 1,2,3-propanetriols, Proceedings of the National Academy of Sciences of the United States of America, 2007, 104(5), 1471-1475
Cas no 933791-33-4 (2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol)
933791-33-4 structure
Product Name:2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
Numero CAS:933791-33-4
MF:C9H13NO2
MW:167.205022573471
MDL:MFCD11046664
CID:2084190
PubChem ID:19104316
Update Time:2024-10-26
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- a2,a2-dimethyl-2,6-Pyridinedimethanol
- 2-(6-(HYDROXYMETHYL)PYRIDIN-2-YL)PROPAN-2-OL
- 2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol
- α2,α2-Dimethyl-2,6-pyridinedimethanol (ACI)
- 2-Hydroxymethyl-6-(1-hydroxy-1-methylethyl)pyridine
- 2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
- alpha,alpha-Dimethyl-2,6-pyridinedimethanol
- CS-0129368
- AKOS006307614
- DTXSID70598126
- SCHEMBL536688
- SB84583
- SY238322
- MFCD11046664
- 2-[6-(Hydroxymethyl)-2-pyridyl]-2-propanol
- XYZUUYCGBQQGRC-UHFFFAOYSA-N
- BS-42990
- DB-291907
- 933791-33-4
-
- MDL: MFCD11046664
- Inchi: 1S/C9H13NO2/c1-9(2,12)8-5-3-4-7(6-11)10-8/h3-5,11-12H,6H2,1-2H3
- Chiave InChI: XYZUUYCGBQQGRC-UHFFFAOYSA-N
- Sorrisi: OCC1C=CC=C(C(C)(C)O)N=1
Proprietà calcolate
- Massa esatta: 167.094628657g/mol
- Massa monoisotopica: 167.094628657g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 148
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.3
- Superficie polare topologica: 53.4Ų
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029204160-250mg |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 95% | 250mg |
$269.50 | 2023-08-31 | |
| Alichem | A029204160-1g |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 95% | 1g |
$708.64 | 2023-08-31 | |
| ChemScence | CS-0129368-1g |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 1g |
$309.0 | 2022-04-26 | ||
| Chemenu | CM328013-1g |
2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol |
933791-33-4 | 95%+ | 1g |
$229 | 2022-06-09 | |
| eNovation Chemicals LLC | D630310-1G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 1g |
$250 | 2024-07-21 | |
| eNovation Chemicals LLC | D630310-5G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 5g |
$650 | 2024-07-21 | |
| eNovation Chemicals LLC | D630310-10G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 10g |
$1205 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-1G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 1g |
¥ 1,280.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-5G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 5g |
¥ 3,841.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-10G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 10g |
¥ 6,402.00 | 2023-04-12 |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Diethyl ether , Toluene ; 0 °C; 2 h, reflux
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Processes for preparing aminopyrimidine compounds, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Dosing with an azolopyrimidine compound for treating a disease or disorder, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Toluene , Tetrahydrofuran ; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium chloride ; rt
1.2 Reagents: Ammonium chloride ; rt
Riferimento
- Triazolo[4,5-d]pyramidine derivatives, their preparation, and use as purine receptor antagonists for treating movement disorders and other diseases, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Riferimento
- Adenosine receptor binding compounds and methods of treatment of proliferation disorder such as cancer using them, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of nitrogen-containing compounds as A2aR or A2bR inhibitors for treatment/prevention of A2aR or A2bR receptor-related diseases, China, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Triazolo[4,5-d]pyramidine derivatives and their use as purine receptor antagonists, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Diethyl ether , Water ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Diaminopyrazolo[1,5-a]pyrimidine-6-carbonitrile compounds as adenosine 2a receptor and adenosine 2b receptor antagonist and preparation thereof, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Solid forms of an azolopyrimidine compound, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
Riferimento
- Quinazoline-pyridine derivatives for the treatment of cancer-related disorders and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 3 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of azolopyrimidine for the treatment of cancer and immune related disorders, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Pyrimidine or pyridine and heterocyclic adenosine receptor inhibitor, preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
Riferimento
- Substituted pyrimidine or pyridine amine derivatives as adenosine A2A/A2B receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Polymorph and application of pyrimidine derivative and pharmaceutically acceptable salt thereof, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
Riferimento
- Development of a Scalable and Practical Synthesis of AB928, a Dual A2a/A2b Receptor Antagonist, Organic Process Research & Development, 2020, 24(7), 1254-1261
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Raw materials
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Preparation Products
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:933791-33-4)2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
Numero d'ordine:A844574
Stato delle scorte:in Stock
Quantità:10g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):812.0
Email:sales@amadischem.com
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Letteratura correlata
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
933791-33-4 (2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol) Prodotti correlati
- 40472-49-9(2-(4-Methylpyridin-2-yl)propan-2-ol)
- 204244-69-9((1S)-1-(6-methylpyridin-2-yl)ethan-1-ol)
- 37988-38-8(2-(Pyridin-2-yl)propan-2-ol)
- 27911-63-3((1R)-1-(2-pyridyl)ethanol)
- 143329-89-9(2,6-Pyridinedimethanol,a2,a6-dimethyl-)
- 138835-98-0(1-(pyridin-2-yl)cyclopropan-1-ol)
- 153646-84-5(6-(propan-2-yl)pyridin-2-ylmethanol)
- 40472-51-3(2-(5-Methylpyridin-2-yl)propan-2-ol)
- 59042-90-9((1S)-1-(2-pyridyl)ethanol)
- 18728-61-5(1-(Pyridin-2-yl)ethanol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:933791-33-4)2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
Purezza:99%
Quantità:10g
Prezzo ($):812.0